Pyrrolo[2,3,4-DE][1,6]naphthyridine
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Overview
Description
Pyrrolo[2,3,4-DE][1,6]naphthyridine is a heterocyclic compound that features a fused ring system combining pyrrole and naphthyridine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,3,4-DE][1,6]naphthyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation results in the formation of this compound derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed reactions and multicomponent reactions to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,3,4-DE][1,6]naphthyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
Pyrrolo[2,3,4-DE][1,6]naphthyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyrrolo[2,3,4-DE][1,6]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrrolo[2,3,4-DE][1,6]naphthyridine include other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.
1,6-Naphthyridine: Investigated for its anticancer and antimicrobial properties.
Pyrrolo[1’,5’-a]-1,8-naphthyridine:
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
209-13-2 |
---|---|
Molecular Formula |
C9H5N3 |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
2,5,9-triazatricyclo[6.3.1.04,12]dodeca-1(12),2,4,6,8,10-hexaene |
InChI |
InChI=1S/C9H5N3/c1-4-11-8-5-12-7-2-3-10-6(1)9(7)8/h1-5H |
InChI Key |
XKEJKWXXKDMOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=CN=C3C2=C1N=C3 |
Origin of Product |
United States |
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